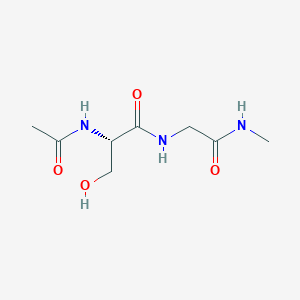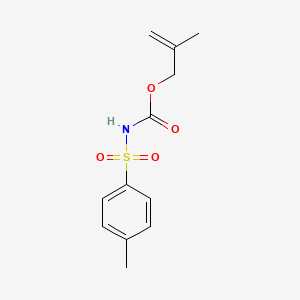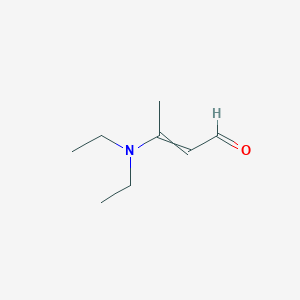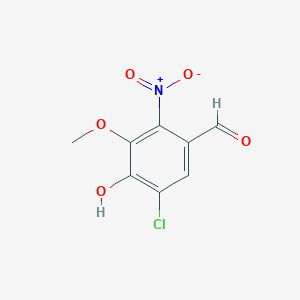
1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an ethyl group at the first position and a trichloromethyl group at the fourth position on the dihydropyridine ring. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in modulating calcium channels.
Medicine: Investigated for its potential use as a calcium channel blocker, which can be beneficial in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine involves its interaction with calcium channels in biological systems. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, leading to vasodilation and reduced blood pressure.
Comparación Con Compuestos Similares
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A widely used dihydropyridine with a longer duration of action.
Nicardipine: Known for its potent vasodilatory effects.
Uniqueness: 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine is unique due to the presence of the trichloromethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
Propiedades
Número CAS |
64250-66-4 |
|---|---|
Fórmula molecular |
C8H10Cl3N |
Peso molecular |
226.5 g/mol |
Nombre IUPAC |
1-ethyl-4-(trichloromethyl)-4H-pyridine |
InChI |
InChI=1S/C8H10Cl3N/c1-2-12-5-3-7(4-6-12)8(9,10)11/h3-7H,2H2,1H3 |
Clave InChI |
AWIOBRSXLAGNCP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(C=C1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)

![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)


![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)

![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)

![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
